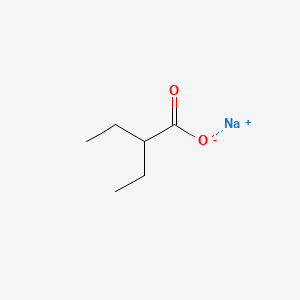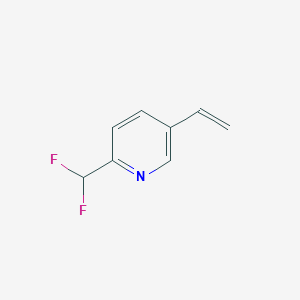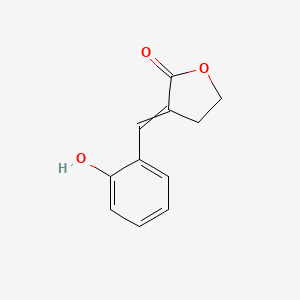
1-(2-Bromoethoxymethyl)-4-fluorobenzene
Overview
Description
1-(2-Bromoethoxymethyl)-4-fluorobenzene is an organic compound with the molecular formula C9H10BrFO. This compound is characterized by the presence of a benzene ring substituted with a 2-bromoethoxy group and a fluorine atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethoxymethyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzyl alcohol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include ethoxy-substituted benzene derivatives.
Scientific Research Applications
1-(2-Bromoethoxymethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxymethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine atom can influence the compound’s reactivity and stability by affecting the electron density on the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-[(2-bromoethoxy)methyl]-4-methoxy-
- Benzene, 1-bromo-2-methoxy-
- Benzene, (2-bromoethoxy)-
Uniqueness
1-(2-Bromoethoxymethyl)-4-fluorobenzene is unique due to the presence of both a bromoethoxy group and a fluorine atom. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10BrFO |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
1-(2-bromoethoxymethyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H10BrFO/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2 |
InChI Key |
DWAFYFOWJVITKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCCBr)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
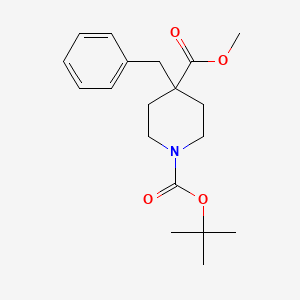
![Ethanone, 1-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B8649272.png)
![4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine](/img/structure/B8649283.png)

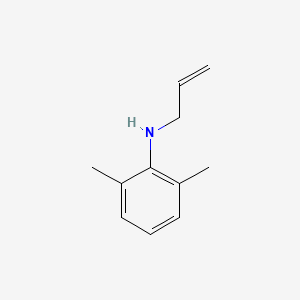
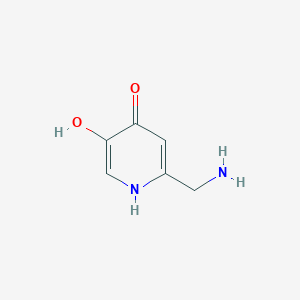
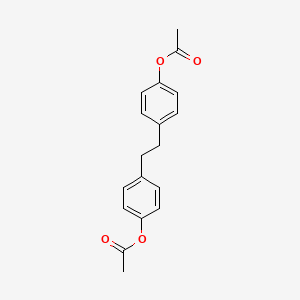
![1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8649320.png)
